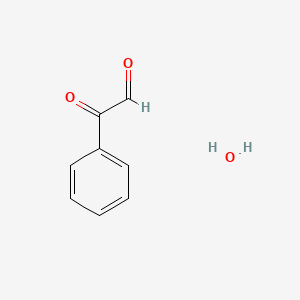

Phenylglyoxal monohydrate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

2-oxo-2-phenylacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2.H2O/c9-6-8(10)7-4-2-1-3-5-7;/h1-6H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBLQKZERMAVDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401018278 | |

| Record name | Glyoxal, phenyl-, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78146-52-8 | |

| Record name | Glyoxal, phenyl-, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Phenylglyoxal Monohydrate As a Versatile Reagent in Organic and Biological Chemistry

Phenylglyoxal (B86788) monohydrate's utility stems from the presence of two adjacent carbonyl groups, an aldehyde and a ketone, which confer a high degree of reactivity. This has made it an invaluable molecule in multiple research domains.

In biochemistry, its most prominent application is as a specific chemical modifying agent for arginine residues in proteins. ontosight.aifishersci.cascbt.com This reaction is instrumental in studying the functional roles of arginine in enzymes and other proteins. ontosight.ainih.gov By modifying specific arginine residues, researchers can investigate their importance in enzyme catalytic mechanisms, protein-protein interactions, and substrate binding. ontosight.ainih.gov For instance, the modification of arginine can lead to a measurable loss of enzyme activity, thereby identifying essential residues within the active site. ontosight.ainih.gov Furthermore, derivatives like p-azidophenylglyoxal (B1213717) are used to create photo-reactive cross-linkers and probes, enabling the study of molecular interactions and the functionalization of proteins and peptides. interchim.frresearchgate.netgbiosciences.com

In organic synthesis, phenylglyoxal monohydrate serves as a versatile starting material, or synthon, for the construction of a wide array of heterocyclic compounds. researchgate.netresearchgate.net Its bifunctional nature allows it to participate in condensation reactions with various nucleophiles to form complex molecular architectures. researchgate.net It is a key precursor in the synthesis of nitrogen-containing heterocycles such as imidazoles, quinoxalines, and pyrrole (B145914) derivatives, many of which are scaffolds for compounds with significant biological and pharmaceutical relevance. fishersci.caresearchgate.nettandfonline.com It is also used in multicomponent reactions to efficiently generate diverse chemical libraries. researchgate.netthieme-connect.com

Interactive Table 1: Selected Applications of this compound

| Field of Application | Specific Use | Research Goal |

|---|---|---|

| Biochemistry | Chemical modification of arginine residues | Studying enzyme activity and protein interactions. ontosight.ainih.gov |

| Biochemistry | As a cross-linking agent (e.g., p-azidophenylglyoxal) | Investigating protein structure and ligand interactions. interchim.frresearchgate.net |

| Biochemistry | As a probe for RNA structure | Analyzing the Watson-Crick face of unpaired guanines. nih.gov |

| Organic Synthesis | Precursor for heterocyclic compounds | Synthesis of quinoxalines, imidazoles, and pyrroles. fishersci.caresearchgate.nettandfonline.com |

| Organic Synthesis | Reagent in multicomponent reactions | Efficient creation of complex molecules like aminobenzofurans. thieme-connect.com |

| Analytical Chemistry | Chemiluminescent reagent | Determination of purines. fishersci.cafishersci.ca |

Historical Context and Evolution of Research on Phenylglyoxal Monohydrate

The history of phenylglyoxal (B86788) dates back to the late 19th century. It was first prepared by H. von Pechmann in 1887. wikipedia.org Early preparations involved methods such as the thermal decomposition of the sulfite (B76179) derivative of isonitrosoacetophenone. wikipedia.orgorgsyn.org A more practical and widely adopted method for its synthesis, which is still in use, is the selenium dioxide oxidation of acetophenone (B1666503). nih.govresearchgate.netwikipedia.org

Initially, phenylglyoxal was primarily of interest within the realm of organic synthesis as a chemical intermediate. nih.gov Its evolution into a crucial biochemical tool began with the discovery of its specific reactivity toward the guanidinium (B1211019) group of arginine. A pivotal 1968 study by Kenji Takahashi detailed the reaction of phenylglyoxal with arginine residues in proteins under mild conditions, establishing it as a highly selective reagent for this amino acid. researchgate.netwikipedia.org

This discovery marked a turning point, and subsequent research focused on leveraging this specificity. Scientists began using phenylglyoxal as a molecular probe to identify and study the function of arginine residues in a multitude of enzymes and proteins, including phospholipase A2 and carbonic anhydrase. fishersci.canih.gov In recent decades, research has expanded to include the development of phenylglyoxal derivatives, such as those containing azido (B1232118) groups, for use in "click chemistry," bioconjugation, and the creation of sophisticated cross-linking agents for proteomics research. researchgate.netscbt.com Its use has also been explored for inactivating enzymes like protein farnesyltransferase. google.com

Structural Features and Reactivity Principles of α Dicarbonyl Compounds Relevant to Phenylglyoxal Monohydrate

Established Synthetic Routes to this compound

The preparation of phenylglyoxal and its hydrated form has been a subject of interest for decades, leading to the development of several reliable synthetic protocols.

Oxidation of Acetophenone (B1666503) with Selenium Dioxide

The most prominent and widely employed method for synthesizing phenylglyoxal is the oxidation of acetophenone using selenium dioxide (SeO₂). researchgate.netwikipedia.org This reaction, often referred to as the Riley oxidation, specifically targets the α-methylene group adjacent to the carbonyl, converting it to a 1,2-dicarbonyl compound. adichemistry.comsggscollegepatnacity.ac.in The process is typically carried out by refluxing acetophenone with selenium dioxide in a solvent system such as aqueous dioxane or ethanol (B145695). researchgate.netorgsyn.orgresearchgate.net The reaction yields anhydrous phenylglyoxal as a yellow liquid, which can be conveniently converted to its stable, crystalline monohydrate form by dissolution in hot water followed by crystallization. wikipedia.orgorgsyn.org

The general applicability of this method extends to substituted acetophenones, allowing for the synthesis of various aryl- and heteroarylglyoxals. oup.comnih.gov For instance, the oxidation of p-nitroacetophenone and p-acetaminoacetophenone yields the corresponding phenylglyoxal derivatives. oup.com However, the reaction can be sensitive to the position of substituents. While o-nitroacetophenone is successfully oxidized to o-nitrophenylglyoxal, o-acetaminoacetophenone yields a mixture of o-acetaminophenylglyoxylic acid and isatin. oup.com A study reported a yield of over 98% for phenylglyoxal based on acetophenone when the reaction was conducted at 90°C in dioxane or ethanol with 10% (v/v) water. researchgate.net

Table 1: Examples of Acetophenone Oxidation with Selenium Dioxide

| Starting Material | Product | Additional Notes | Reference |

| Acetophenone | Phenylglyoxal | A common and efficient method. researchgate.netwikipedia.org | researchgate.netwikipedia.org |

| p-Nitroacetophenone | p-Nitrophenylglyoxal | Demonstrates applicability to substituted acetophenones. oup.com | oup.com |

| o-Nitroacetophenone | o-Nitrophenylglyoxal | Successful oxidation of an ortho-substituted acetophenone. oup.com | oup.com |

| p-Azidoacetophenone | p-Azidophenylglyoxal (B1213717) | Used in the synthesis of photoactivable cross-linking reagents. nih.gov | nih.gov |

Alternative Preparative Procedures for Phenylglyoxal

While selenium dioxide oxidation remains a primary method, several alternative routes to phenylglyoxal have been developed, offering different advantages in terms of starting materials and reaction conditions. orgsyn.org

One notable method involves the oxidation of phenacyl bromide with dimethyl sulfoxide (B87167) (DMSO). orgsyn.org Another approach starts from isonitrosoacetophenone, which can be converted to phenylglyoxal via its bisulfite compound or by treatment with nitrosyl sulfuric acid or nitrous acid. orgsyn.orgorgsyn.org The oxidation of benzoylcarbinol with cupric acetate (B1210297) also affords phenylglyoxal. orgsyn.orgorgsyn.org

A multi-step synthesis starting from ethyl benzoate (B1203000) has also been reported. This involves reaction with methylsulfinylmethylsodium (the dimsyl salt of sodium) to form a β-keto sulfoxide. This intermediate then undergoes a Pummerer-type rearrangement followed by oxidation with cupric acetate to yield phenylglyoxal. wikipedia.orgorgsyn.org Additionally, the treatment of 2,2-dibromoacetophenone with morpholine (B109124) followed by acidic hydrolysis provides another pathway to phenylglyoxal. orgsyn.org

Advanced Catalytic Systems in Phenylglyoxal Formation

Modern synthetic chemistry has seen a shift towards more efficient and environmentally benign catalytic systems. These advanced methods offer improvements in selectivity, reaction conditions, and atom economy for the synthesis of phenylglyoxal and its analogs.

Iodine/DMSO Catalytic Systems for Oxidative Transformations

The combination of iodine and dimethyl sulfoxide (DMSO) has emerged as a powerful and versatile catalytic system for various oxidative transformations, including the synthesis of α-ketoaldehydes like phenylglyoxal. researchgate.netmdpi.com This system is considered green due to the low toxicity and cost of the reagents. researchgate.net

In this system, aryl methyl ketones can be oxidized to the corresponding glyoxals. chim.it The reaction is believed to proceed through the in-situ formation of an α-iodo ketone, which is then oxidized by DMSO. nih.govnih.gov This method has been successfully applied to the one-pot synthesis of various heterocyclic compounds where phenylglyoxal is a key intermediate. For example, quinoxaline (B1680401) derivatives can be synthesized from 2-hydroxy-2-acetophenone and o-diaminobenzene using iodine as a catalyst and DMSO as both the solvent and oxidant. mdpi.com Similarly, this system has been used for the synthesis of 2,4,5-trisubstituted-1H-imidazoles from α-methylene ketones. nih.gov

While highly effective for many substrates, the direct oxidation of acetophenone to phenylglyoxal using an iodine/DMSO/sulfuric acid system has been reported to yield only trace amounts of the product. google.com However, a modification using aqueous hydrobromic acid (HBr) in DMSO has been shown to readily oxidize acetophenone to phenylglyoxal, which can then be directly converted to an imine without isolation. google.com

Photo-mediated and Oxidative Annulation Strategies Involving Phenylglyoxal Precursors

Photoredox catalysis and visible-light-mediated reactions have gained significant traction as sustainable methods for organic synthesis. rsc.org These techniques have been applied to the generation of phenylglyoxal and its subsequent use in complex molecule synthesis.

A facile visible-light-induced copper-catalyzed controlled oxidation of terminal alkynes to α-keto esters proceeds via the formation of phenylglyoxals as stable intermediates. rsc.org This method uses molecular oxygen as a sustainable oxidant and is compatible with a broad range of functional groups. rsc.org In a related approach, a photoredox oxidation of brominated acetophenones to phenylglyoxal has been reported using a ruthenium photocatalyst. rsc.org

Furthermore, this compound has been utilized in visible-light-promoted oxidative annulation reactions. A notable example is the base-mediated reaction between 2-naphthols and this compound to form hydroxy-naphthofuranone derivatives. rsc.orgdntb.gov.uaresearchgate.netcolab.ws This atom-economical approach tolerates various substituents on both reactants, leading to a diverse library of naphthofuranones. rsc.org

Synthesis of Phenylglyoxal-Derived Intermediates and Building Blocks

The synthetic utility of phenylglyoxal extends beyond its direct use, serving as a precursor for a multitude of valuable intermediates and building blocks for more complex structures. researchgate.net Its bifunctional nature allows it to participate in a variety of condensation and cyclization reactions.

Phenylglyoxal is a key starting material for the synthesis of numerous nitrogen-containing heterocyclic compounds. researchgate.net For instance, it reacts with anilines in a one-pot, palladium-catalyzed process to produce 2-arylindoles. researchgate.net It is also used in the Debus–Radziszewski imidazole (B134444) synthesis, a classic method for preparing imidazoles. rsc.org An expeditious, ultrasound-assisted green synthesis of 2-aryl-4-phenyl-1H-imidazoles has been achieved by reacting this compound, ammonium (B1175870) acetate, and various aldehydes. nih.gov

In the realm of oxygen-containing heterocycles, phenylglyoxal is a prime synthetic equivalent. nih.govrsc.org It undergoes multicomponent reactions with various partners to construct diverse scaffolds. For example, it reacts with barbituric acid and ammonium acetate in water to form pyrano[2,3-d]pyrimidines. nih.govrsc.org It is also a precursor for the synthesis of furan (B31954) derivatives, such as in the reaction with 3-hydroxy-4H-pyran-4-ones and methylene (B1212753) active nitriles. rsc.org

Moreover, phenylglyoxal and its derivatives are employed in the synthesis of more complex acyclic and cyclic structures. For example, a solution of this compound can be reacted with an amine, followed by reduction with sodium borohydride, to produce N-substituted-2-hydroxy-2-phenylethanamines. prepchem.com It also participates in the Jones synthesis of 2-hydroxypyrazines through a double condensation with α-aminoamides. beilstein-journals.org

Preparation of Arylglyoxal Arylimines

Arylglyoxal arylimines are important intermediates, notably in the synthesis of carbapenem (B1253116) antibiotics like imipenem. google.com A general and improved process for producing these compounds involves the oxidation of aryl methylketones. google.comgoogleapis.com

A significant advancement in this area is the use of dimethyl sulfoxide (DMSO) in the presence of hydrobromic acid (HBr) for the oxidation of aryl methylketones to generate an arylglyoxal intermediate. google.comgoogle.com This method is considered more cost-effective than routes that start from the prohibitively expensive this compound. google.com The process can be conducted as a one-pot synthesis where the aryl methylketone, such as acetophenone, is first oxidized. google.com The resulting phenylglyoxal is not isolated but is directly treated with an arylamine, for instance, p-anisidine, to yield the desired arylglyoxal arylimine. google.com The reaction is typically conducted at temperatures between 70 to 80°C. google.com

The versatility of this method allows for the use of various substituted aryl methylketones and arylamines, making it a generally applicable process for the synthesis of a range of arylglyoxal arylimines. google.com The imine compounds can be isolated as an oil or used directly in solution for subsequent reactions. google.com

Synthesis of p-Anisidine Phenylglyoxalimine

| Step | Reactants | Reagents/Solvents | Conditions | Outcome |

|---|---|---|---|---|

| 1. Oxidation | Acetophenone | DMSO, aqueous HBr | Heat to 70-80°C | Formation of Phenylglyoxal in solution google.com |

| 2. Imine Formation | Phenylglyoxal (from Step 1), p-Anisidine | Inert organic solvent, Drying agent (e.g., molecular sieves) | Mixture is treated until phenylglyoxal is consumed google.com | p-Anisidine phenylglyoxalimine (Product) google.com |

Role of Phenylglyoxal as an Intermediate in Complex Degradation Pathways

Phenylglyoxal is a recognized intermediate in the degradation of various complex organic molecules, particularly aromatic hydrocarbons and pesticides, through advanced oxidation processes.

In the photocatalytic degradation of styrene, this compound has been identified as a key intermediate product. gdut.edu.cnnih.gov One of the proposed degradation pathways involves the sequential conversion of styrene. The process begins with the formation of 1-phenyl-1,2-ethandiol, which is then oxidized to 2-hydroxy-1-phenyl-ethanon. gdut.edu.cnnih.gov Further oxidation leads to the formation of this compound. gdut.edu.cnnih.gov The formation of these intermediates occurs on the catalyst surface, with environmental parameters like relative humidity influencing the dominant degradation pathway. gdut.edu.cnnih.gov

Phenylglyoxal also appears as an intermediate in the degradation of other pollutants. For instance, under xenon lamp irradiation, the pesticide aldrin (B1666841) reacts with α-diketones, including phenylglyoxal, to form its epoxide, dieldrin. frontiersin.org Furthermore, studies on the catalytic degradation of humic acid (HA) have identified phenylglyoxal as one of several intermediate products, alongside compounds like 3-phenoxy-benzaldehyde, ethanol, and various carboxylic acids. researchgate.net

Phenylglyoxal as a Degradation Intermediate

| Parent Compound | Degradation Process | Preceding Intermediates | Role of Phenylglyoxal |

|---|---|---|---|

| Styrene | Photocatalytic Oxidation | 1-Phenyl-1,2-ethandiol, 2-Hydroxy-1-phenyl-ethanon gdut.edu.cnnih.gov | Sequential intermediate product gdut.edu.cnnih.gov |

| Aldrin | Photochemical Reaction (Irradiation <290 nm) | N/A | Reacts with Aldrin to form Dieldrin frontiersin.org |

| Humic Acid (HA) | Catalytic Degradation | 3-Phenoxy-benzaldehyde researchgate.net | Identified intermediate product researchgate.net |

Reaction Pathways of this compound with Nucleophiles

The presence of two carbonyl groups with different reactivities makes phenylglyoxal an interesting substrate for nucleophilic attack. researchgate.net The hydrated form at the aldehyde carbon, this compound, often serves as a stable precursor that can release the more reactive free aldehyde in situ. nih.govsioc.ac.cncymitquimica.com

In general, aldehydes exhibit greater reactivity towards nucleophiles than ketones. libretexts.org This heightened reactivity is attributed to both electronic and steric factors. vaia.comyoutube.com The carbonyl carbon in an aldehyde is more electrophilic because it is attached to only one electron-donating alkyl or aryl group, in contrast to the two such groups in a ketone. libretexts.orgvaia.comyoutube.com Furthermore, the smaller size of the hydrogen atom on the aldehyde's carbonyl group results in less steric hindrance compared to the bulkier organic group on a ketone, facilitating nucleophilic approach. libretexts.orgyoutube.com

In the specific case of phenylglyoxal, the inherent reactivity of the aldehyde group is further amplified by the electron-withdrawing nature of the adjacent ketone group. researchgate.net This electronic effect increases the partial positive charge on the aldehydic carbonyl carbon, making it a prime target for nucleophiles. The phenyl group also influences the molecule's reactivity through resonance effects. egyankosh.ac.in

This compound readily undergoes condensation reactions with a variety of nitrogen-based nucleophiles, including primary amines and diamines, to yield diverse heterocyclic structures. rsc.org A prominent application is the reaction with 1,2-diamines, such as o-phenylenediamine, which provides a direct and efficient route to quinoxalines. nih.govscielo.brresearchgate.net

These condensation reactions are often accelerated by catalysts and alternative energy sources. For instance, using a catalytic amount of iodine (5 mol%) in an ethanol/water mixture under microwave irradiation facilitates the rapid synthesis of quinoxalines from this compound and various 1,2-diamines, with reactions often completing within minutes in excellent yields. nih.govresearchgate.netresearchgate.net The mechanism involves an initial nucleophilic attack by the amine on the highly electrophilic carbonyl groups, followed by a cyclization and dehydration cascade to form the stable aromatic quinoxaline ring. This method is effective for both unsubstituted and substituted diamines. nih.govscielo.br

Table 1: Iodine-Catalyzed Synthesis of Quinoxalines from this compound and o-Phenylenediamine This table summarizes the effect of different solvents on the yield of the condensation reaction under microwave irradiation.

| Entry | Solvent | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Methanol | 3 | 41 | researchgate.net |

| 2 | Ethanol | 3 | 65 | researchgate.net |

| 3 | Tetrahydrofuran | 3 | 32 | researchgate.net |

| 4 | Acetonitrile | 3 | 55 | researchgate.net |

| 5 | Ethanol/Water (1:1) | 0.5 | 94 | nih.govresearchgate.net |

Mechanistic Elucidation of this compound in Organic Transformations

The unique structure of this compound makes it a valuable component in a variety of mechanistically distinct and complex organic reactions. It participates in catalyzed additions, serves as a cornerstone in building molecular complexity through domino and multicomponent reactions, and acts as a key substrate in the synthesis of chiral molecules.

Phenylglyoxal is an effective enophile in catalyzed ene reactions. For example, in the presence of tin tetrachloride, it reacts with olefins to afford allylcarboxaldehydes. nih.gov Enantioselective versions of these carbonyl-ene reactions have also been successfully developed. epa.gov

A more common transformation involving this compound is the Knoevenagel condensation, which involves the nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by dehydration. wikipedia.org Phenylglyoxal is a frequent substrate in these reactions, which often serve as the initial step in domino and multicomponent sequences. nih.govrsc.orglookchem.comorientjchem.orgnih.gov The reaction typically proceeds by the attack of a carbanion, generated from an active methylene compound like malononitrile (B47326) or a 1,3-dicarbonyl compound, on the electrophilic aldehyde carbon of phenylglyoxal. rsc.orgorientjchem.org This step creates a key intermediate that can undergo subsequent intramolecular or intermolecular reactions. lookchem.comnih.gov

This compound is a cornerstone synthon for domino and multicomponent reactions (MCRs), which allow for the construction of complex molecular architectures with high efficiency and atom economy. rsc.orgresearchgate.netrsc.org These one-pot sequences often involve a cascade of reactions, such as an initial Knoevenagel condensation followed by Michael addition, cyclization, and dehydration steps. lookchem.comorientjchem.orgnih.govtandfonline.com

Numerous examples highlight the versatility of this compound in MCRs:

Synthesis of Fused Pyrroles: A catalyst-free, four-component reaction between this compound, an amine, N,N-dimethyl barbituric acid, and a 1,3-dicarbonyl compound yields highly substituted pyrrole (B145914) derivatives. orientjchem.org

Synthesis of Indoles: A three-component domino reaction of enamines, this compound, and carboxylic acids under microwave irradiation produces polyfunctionalized indoles. nih.gov

Synthesis of Fused Pyrazoles: A four-component reaction involving hydrazines, ethyl acetoacetate, aromatic amines, and this compound in water proceeds through a Knoevenagel condensation, Michael addition, and cyclization cascade to form 1H-furo[2,3-c]pyrazole-4-amines. lookchem.comresearchgate.net

The development of asymmetric reactions using this compound has enabled the synthesis of valuable chiral building blocks. Stereochemical control is achieved through the use of chiral catalysts that dictate the facial selectivity of the nucleophilic attack.

Asymmetric Aldol (B89426) Reactions: The direct, organocatalyzed aldol reaction between this compound and ketones or aldehydes can produce chiral γ-oxo-β-hydroxy carbonyl compounds with excellent enantioselectivities (up to 97% ee). thieme-connect.comresearchgate.netua.es Catalysts such as the bifunctional N-tosyl-(Sa)-binam-L-prolinamide have proven effective in promoting these reactions in aqueous media. thieme-connect.comresearchgate.netresearchgate.net Similarly, quinine-derived primary amines catalyze the anti-selective aldol reaction with hydroxyacetone (B41140) to give 2,3-dihydroxy-1,4-diones with high diastereo- and enantioselectivity. mdpi.com

Asymmetric Cannizzaro Reaction: A highly enantioselective intramolecular Cannizzaro reaction has been achieved using a chiral TOX/Cu(II) catalyst system. sioc.ac.cn A key to the success of this transformation, which affords chiral mandelate (B1228975) esters with up to 96% ee, was the use of this compound, which allows for the gradual release of the reactive aldehyde, minimizing side reactions. sioc.ac.cn

Asymmetric Hydantoin (B18101) Synthesis: Chiral phosphoric acids catalyze the enantioselective condensation of this compound with ureas to form 5-phenyl-5-hydroxyhydantoins. rsc.org Mechanistic studies indicate that the reaction likely proceeds through a face-selective protonation of an enol intermediate by the chiral acid, thereby establishing the stereocenter with high enantiomeric ratios. nih.govresearchgate.netcanterbury.ac.nz

Table 2: Enantioselective Aldol Reaction of this compound with Aldehydes This table shows results for the organocatalyzed aldol reaction leading to chiral ε-oxo-δ-hydroxy α,β-unsaturated esters.

| Aldehyde Reactant | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Propanal | 60 | 90:10 | 97 | researchgate.netua.es |

| Butanal | 61 | 91:9 | 97 | researchgate.netua.es |

| Pentanal | 58 | 90:10 | 97 | researchgate.netua.es |

| Isovaleraldehyde | 55 | 88:12 | 96 | researchgate.netua.es |

Oxidative Amidation and Photoepoxidation Reactions

This compound serves as a versatile substrate in various oxidative reactions, leading to the formation of valuable chemical structures such as α-ketoamides and epoxides.

Oxidative Amidation:

The synthesis of α-ketoamides can be achieved through the oxidative amidation of this compound with amines. Research has explored several catalytic systems to facilitate this transformation. One effective method involves the use of selenium dioxide (SeO₂) as a mediator under microwave irradiation. nih.gov The proposed mechanism begins with the nucleophilic addition of a secondary amine to phenylglyoxal, forming an α-hydroxyacetophenone intermediate. nih.gov This intermediate subsequently reacts with SeO₂ to yield the final α-ketoamide product. nih.gov

Initial investigations into the reaction between this compound (1a) and 1-phenylpiperazine (B188723) (2a) highlighted the necessity of an effective oxidizing agent. In the absence of an oxidant, or with the use of hydrogen peroxide, no significant product formation was observed. nih.gov The use of pyridinium (B92312) dichromate (PDC) resulted in only a minor conversion. nih.gov However, employing selenium dioxide as the mediator proved to be a successful strategy. nih.gov A study also demonstrated the efficient oxidative coupling of phenylglyoxal with pyrrolidine (B122466) in dimethyl sulfoxide (DMSO) at 80 °C, achieving a 94% yield of the corresponding α-ketoamide. unife.it

Another approach utilizes a copper-catalyzed system. The proposed mechanism for this reaction involves the initial formation of this compound from anhydrous phenylglyoxal and water. d-nb.info A subsequent nucleophilic attack by an amine leads to a hemiaminal intermediate. d-nb.info Concurrently, a Cu(I) salt is oxidized by dioxygen to an active dicopper(II) complex, which then oxidizes the hemiaminal intermediate to produce the α-ketoamide. d-nb.info

| Reactants | Oxidant/Mediator | Conditions | Result | Reference |

|---|---|---|---|---|

| Phenylglyoxal (1a) + 1-Phenylpiperazine (2a) | None | Microwave | No appreciable product | nih.gov |

| Phenylglyoxal (1a) + 1-Phenylpiperazine (2a) | Hydrogen Peroxide (H₂O₂) | Microwave | No significant transformation | nih.gov |

| Phenylglyoxal (1a) + 1-Phenylpiperazine (2a) | Pyridinium Dichromate (PDC) | Microwave | 11% conversion | nih.gov |

| Phenylglyoxal (1a) + 1-Phenylpiperazine (2a) | Selenium Dioxide (SeO₂) | Microwave, 100 °C, 20 min | Moderate to good yields | nih.gov |

| Phenylglyoxal + Pyrrolidine | None (DMSO as solvent/oxidant) | 80 °C, 1.5 h | 94% yield | unife.it |

Photoepoxidation Reactions:

Phenylglyoxal has been identified as a photo-epoxidizing agent. In studies simulating experimental air pollution, phenylglyoxal was shown to react photochemically with aldrin to form its corresponding epoxide, dieldrin. nih.gov This reaction was promoted by irradiation from a xenon lamp and demonstrates a reactivity profile for phenylglyoxal similar to that of nitrogen dioxide in such transformations. nih.gov

Electron Transfer Mechanisms in Phenylglyoxal-Initiated Polymerization

Phenylglyoxal, in combination with a co-initiator, can effectively initiate vinyl polymerization through a mechanism involving electron transfer. The system comprising this compound (PhG·H₂O) and dimethylaniline-N-oxide (DMAO) has been shown to be an effective initiator for the polymerization of monomers like methyl methacrylate (B99206) (MMA). tandfonline.comnii.ac.jp

| Parameter | Finding | Reference |

|---|---|---|

| Initiator System | This compound (PhG·H₂O) and Dimethylaniline-N-oxide (DMAO) | tandfonline.comnii.ac.jp |

| Monomer Example | Methyl Methacrylate (MMA) | tandfonline.com |

| Proposed Initiation Mechanism | Electron transfer from DMAO to Phenylglyoxal | tandfonline.comnii.ac.jp |

| Polymerization Type | Radical polymerization | tandfonline.com |

| Overall Activation Energy | 11.3 kcal/mol | tandfonline.comnii.ac.jp |

Hydration and Dehydration Equilibria in Glyoxal Chemistry

Carbonyl compounds, particularly α-dicarbonyls like glyoxal and its derivatives, exist in aqueous solutions in equilibrium with their hydrated forms. peacta.org This reversible hydration-dehydration reaction is a fundamental aspect of their chemistry.

The general equilibrium can be represented as: R₁C(O)C(O)R₂ + nH₂O ⇌ R₁C(OH)₂C(OH)₂R₂

For glyoxal, the simplest α-dicarbonyl, it is highly water-soluble due to the hydration of both of its aldehyde groups, readily forming glyoxal dihydrate. researchgate.netnih.gov This hydration significantly influences its reactivity and physical properties. researchgate.net Under certain conditions, such as increasing concentration during water evaporation, the equilibrium can shift, leading to the formation of oligomers through processes like hemiacetal formation. researchgate.netnih.gov

The extent of hydration is quantified by the hydration equilibrium constant (KH), and its value is influenced by the electronic effects of the substituents. peacta.org Electron-withdrawing groups enhance hydration. peacta.org The determination of KH values has been accomplished using various experimental techniques, most notably UV-visible spectroscopy and Nuclear Magnetic Resonance (NMR). peacta.org

While phenylglyoxal contains only one aldehyde group, it readily forms a stable, colorless crystalline monohydrate from its anhydrous yellow liquid form. wikipedia.org The hydration equilibrium constants for glyoxal, methylglyoxal, and phenylglyoxal have been a subject of review and discussion, with Taft-type correlations being used to analyze the values for phenylglyoxal. peacta.org The presence of the phenyl group influences the equilibrium compared to simpler aliphatic glyoxals.

| Compound | Hydration Behavior in Aqueous Solution | Reference |

|---|---|---|

| Glyoxal | Extensively hydrated, forming a dihydrate. Can form oligomers. | researchgate.netnih.gov |

| Methylglyoxal | Subject to hydration equilibrium, discussed alongside glyoxal and phenylglyoxal. | peacta.org |

| Phenylglyoxal | Readily forms a crystalline monohydrate. Hydration constant can be analyzed using Taft-type correlations. | peacta.orgwikipedia.org |

Derivatization and Complex Heterocycle Synthesis Employing Phenylglyoxal Monohydrate

Construction of Nitrogen-Containing Heterocycles

The adjacent carbonyl groups in phenylglyoxal (B86788) monohydrate make it an ideal precursor for reactions with dinucleophiles, particularly those containing nitrogen, leading to the formation of numerous important N-heterocyclic systems.

A significant application of phenylglyoxal monohydrate is in the synthesis of imidazole (B134444) derivatives through condensation reactions with guanylhydrazones. researchgate.netsemanticscholar.org This two-component reaction provides a direct route to substituted imidazoles, which are recognized for their broad pharmacological potential. organic-chemistry.orgresearchgate.net

In a notable study, a series of imidazole derivatives were synthesized by reacting various guanylhydrazones with this compound. researchgate.netsemanticscholar.org The reaction proceeds via a condensation mechanism, forming the imidazole ring. These synthesized compounds were characterized using various spectroscopic techniques and were evaluated for their in vitro anticancer activities against human breast cancer (MCF-7) and human liver cancer (HepG2) cell lines. researchgate.netsemanticscholar.orgmdpi.com The research found that most of the synthesized imidazole compounds displayed significant cytotoxic activity against these cancer cell lines. researchgate.netsemanticscholar.org In fact, several of the derivatives exhibited more potent cytotoxic effects against the MCF-7 cell line than the standard positive control drugs, 5-fluorouracil and irinotecan. researchgate.netsemanticscholar.org

Table 1: Synthesis of Imidazole Derivatives and Their Cytotoxic Activity

| Compound | Reactants | Cell Line | Cytotoxic Activity |

|---|---|---|---|

| Imidazole Derivative 3a | This compound, Guanylhydrazone A | MCF-7 | More active than 5-fluorouracil and irinotecam researchgate.netsemanticscholar.org |

| Imidazole Derivative 3e | This compound, Guanylhydrazone B | MCF-7 | More active than 5-fluorouracil and irinotecam researchgate.netsemanticscholar.org |

| Imidazole Derivative 3h | This compound, Guanylhydrazone C | MCF-7 | More active than 5-fluorouriacil and irinotecam researchgate.netsemanticscholar.org |

Quinoxalines are a class of bicyclic nitrogen-containing heterocycles with a wide range of biological activities, including applications as dyes, organic semiconductors, and therapeutic agents. semanticscholar.org A primary and effective method for synthesizing the quinoxaline (B1680401) scaffold is the condensation reaction between an aromatic o-diamine and a 1,2-dicarbonyl compound. orgsyn.org this compound, as a 1,2-dicarbonyl compound, is frequently employed in this reaction. semanticscholar.org

The synthesis involves the cyclocondensation of o-phenylenediamines with phenylglyoxal. This reaction is often straightforward and can be promoted under various conditions, including catalyst-free protocols in green solvents like ethanol (B145695) or water, often leading to excellent yields and short reaction times. rsc.org For instance, 7-benzoyl quinoxaline can be synthesized through the cyclocondensation of 3,4-diaminobenzophenone with glyoxal (B1671930). semanticscholar.org The versatility of this method allows for the preparation of a large library of quinoxaline derivatives by varying the substituents on both the o-phenylenediamine and the phenylglyoxal components. Modern synthetic approaches have also utilized organocatalysts, such as nitrilotris(methylenephosphonic acid) or camphor sulfonic acid, to facilitate this condensation, achieving high yields in very short reaction times. rsc.org

Table 2: Selected Methods for Quinoxaline Synthesis from 1,2-Dicarbonyl Compounds

| Diamine Component | Dicarbonyl Component | Catalyst/Conditions | Product Type |

|---|---|---|---|

| o-Phenylenediamines | Phenylglyoxal | Ethanol, Room Temperature | Substituted Quinoxalines semanticscholar.org |

| 3,4-Diaminobenzophenone | Glyoxal | Cyclocondensation | 7-Benzoyl Quinoxaline semanticscholar.org |

| Various o-phenylenediamines | Various 1,2-dicarbonyls | Nitrilotris(methylenephosphonic acid) (5 mol%) | Various Quinoxalines rsc.org |

The pyrrole (B145914) ring is a fundamental structural motif present in numerous natural products and pharmaceuticals. semanticscholar.org Arylglyoxals, including phenylglyoxal, have emerged as valuable building blocks in multicomponent reactions for the synthesis of highly substituted pyrrole derivatives. researchgate.netsemanticscholar.org

Several multicomponent strategies utilize this compound to construct the pyrrole ring. For example, an iodine-catalyzed four-component reaction between diethyl acetylenedicarboxylate, aromatic amines, and this compound in ethanol at room temperature yields novel dihydro-1H-pyrrole derivatives. researchgate.net Another approach involves a three-component reaction of phenylglyoxal, Meldrum's acid, and ethyl 2-chloro-3-(arylamino)but-2-enoate derivatives in ethanol, which produces functionalized pyrroles in excellent yields. researchgate.net

Furthermore, a four-component synthesis of multifunctionalized pyrroles has been reported by reacting 1,3-dicarbonyl compounds and arylglyoxals with ammonium (B1175870) acetate (B1210297) under solvent- and catalyst-free conditions, resulting in a single regioisomer. semanticscholar.org These methods highlight the efficiency and atom economy of using phenylglyoxal in multicomponent reactions to access complex pyrrole structures. semanticscholar.org While the synthesis of pyrroles from phenylglyoxal is well-documented, specific routes to pyrrolinone derivatives using this precursor are less common in the surveyed literature.

This compound is also a key reactant in one-pot, multi-component syntheses of pyridazine (B1198779) derivatives, which are known for their potential biological activities. An overview of such syntheses highlights the utility of arylglyoxal monohydrates in creating these fascinating heterocyclic structures. The dual carbonyl functionality allows for condensation reactions with hydrazine (B178648) or its derivatives, which is a common strategy for forming the pyridazine ring.

While the synthesis of pyridazines from phenylglyoxal is established, the construction of pyrazolooxazine ring systems employing this compound is not widely reported in the scientific literature.

Hydantoins are structurally important heterocycles found in several natural products and pharmaceuticals. A recent advancement in their synthesis is the single-step enantioselective preparation of 5-monosubstituted hydantoins through the condensation of glyoxals and ureas, catalyzed by a chiral phosphoric acid at room temperature.

In this reaction, this compound is condensed with ureas, such as 1,3-dibenzylurea, in the presence of a chiral catalyst. semanticscholar.org Mechanistic and kinetic studies, including time course ¹H NMR monitoring, suggest that the reaction proceeds through a face-selective protonation of an enol-type intermediate, leading to products with high yields (up to 99%) and excellent enantiomeric ratios (up to 98:2 e.r.). This method provides an efficient and highly stereocontrolled route to chiral hydantoin (B18101) scaffolds.

The synthesis of piperazinone derivatives directly from this compound is not a commonly documented pathway in the reviewed chemical literature.

Formation of Oxygen-Containing Heterocycles

Aryl glyoxals, with phenylglyoxal as a prime example, are exceptional building blocks for the synthesis of oxygen-containing heterocycles due to the reactivity of their adjacent carbonyl groups. The electron-withdrawing nature of the ketone group enhances the reactivity of the aldehyde, making it susceptible to nucleophilic attack, which is often followed by cyclization to form stable heterocyclic rings.

A variety of five- and six-membered oxygen heterocycles can be synthesized using phenylglyoxal. For instance, a gold-catalyzed three-component reaction of phenylglyoxal, an amine, and a terminal alkyne yields substituted furans. The proposed mechanism involves the formation of a propargyl intermediate, followed by the attack of the oxygen lone pair from the glyoxal hydrate (B1144303) onto the electrophilic triple bond, leading to cyclization.

Another example is the one-pot, three-component reaction of this compound, 4-hydroxy-1-methyl-2-quinilinone, and 4-amino-3-methyl-5-styrylisoxazoles in the presence of p-toluenesulfonic acid (p-TSA) in water. This reaction efficiently constructs isoxazolyl amino furo[3,2-c]quinolinone scaffolds, demonstrating an environmentally friendly protocol. These examples underscore the broad applicability of phenylglyoxal in multicomponent reactions for generating diverse and complex oxygen-containing heterocyclic systems.

Benzofuran and Naphthofuranone Syntheses

The synthesis of benzofurans and naphthofuranones, core structures in many natural products and pharmaceuticals, can be efficiently achieved using this compound through innovative multicomponent reactions and photocatalyzed processes.

One notable method for the synthesis of naphthofuranone derivatives involves a base-mediated oxidative annulation of 2-naphthols with this compound under visible light irradiation. This approach is highly efficient and leads to the formation of hydroxy-naphthofuranone derivatives that contain a unique quaternary carbon center rsc.org. The reaction demonstrates good tolerance for various substituents on both the this compound and the 2-naphthol, resulting in satisfactory to good yields of the desired products rsc.org. The process is also atom-economical, with water playing multiple roles as a solvent, reagent, and additive rsc.org.

For the synthesis of benzofuran derivatives , several multicomponent strategies have been developed. An FeCl3-mediated intermolecular tandem reaction between anisole and aryl glyoxals provides a straightforward route to benzofurans through a Friedel–Crafts alkylation and oxidative annulation sequence. This method is characterized by the use of readily available starting materials and high atom economy. Another approach involves a three-component reaction of aryl glyoxal monohydrates, phenols, and para-toluenesulfonamide, catalyzed by indium trichloride, to produce 2-aryl-3-aminobenzofuran derivatives in excellent yields. Furthermore, a solvent-free, three-component condensation of phenylglyoxal, benzamide, and various phenolic substrates, catalyzed by tungstate sulfuric acid, has been shown to be an effective method for constructing 2-aryl-3-benzamido-benzofurans.

Table 1: Examples of Naphthofuranone Synthesis via Visible-Light-Promoted Oxidative Annulation

| 2-Naphthol Derivative | Phenylglyoxal Derivative | Product | Yield (%) |

|---|---|---|---|

| 2-Naphthol | This compound | 2-Hydroxy-2-phenylnaphtho[2,1-b]furan-1(2H)-one | 85 |

| 6-Bromo-2-naphthol | This compound | 7-Bromo-2-hydroxy-2-phenylnaphtho[2,1-b]furan-1(2H)-one | 78 |

| 2-Naphthol | 4-Methylthis compound | 2-Hydroxy-2-(p-tolyl)naphtho[2,1-b]furan-1(2H)-one | 82 |

| 2-Naphthol | 4-Methoxythis compound | 2-Hydroxy-2-(4-methoxyphenyl)naphtho[2,1-b]furan-1(2H)-one | 80 |

Furan (B31954) Derivative Formation

The dual carbonyl functionality of phenylglyoxal makes it an ideal substrate for the synthesis of a wide array of furan derivatives through multicomponent reactions. These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step.

One such example is a gold-catalyzed three-component reaction involving an aryl glyoxal, an amine, and a terminal alkyne, which yields substituted furans. This method is valued for its efficiency in creating a diverse library of furan derivatives that have potential applications in medicinal chemistry.

In another strategy, a one-pot, three-component reaction of aryl glyoxal monohydrate, 4-hydroxy-1-methyl-2-quinolinone, and 4-amino-3-methyl-5-styrylisoxazoles is used to synthesize isoxazolyl amino furo[3,2-c]quinolinone scaffolds. This reaction proceeds efficiently in an aqueous medium with a catalytic amount of p-toluenesulfonic acid.

Furthermore, the synthesis of 5-oxo-2,5-dihydro-3-furancarboxylate derivatives has been accomplished through the assembly of aryl glyoxal, dimethyl acetylenedicarboxylate, and primary amines. This reaction is promoted by nano-CuO at room temperature and is noted for its operational simplicity, rapid reaction time, and high yields.

Table 2: Synthesis of Furan Derivatives Using Phenylglyoxal in Multicomponent Reactions

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Gold-catalyzed three-component reaction | Phenylglyoxal, Amine, Terminal alkyne | Gold catalyst, Methanol, N2 atmosphere | Substituted furans |

| One-pot, three-component reaction | This compound, 4-hydroxy-1-methyl-2-quinilinone, 4-amino-3-methyl-5-styrylisoxazoles | p-TSA, Water, Reflux | Isoxazolyl amino furo[3,2-c]quinolinone scaffolds |

| Nanocatalyzed three-component reaction | Phenylglyoxal, Dimethyl acetylenedicarboxylate, Primary amine | nano-CuO, Dichloromethane, Room temperature | 5-Oxo-2,5-dihydro-3-furancarboxylate derivatives |

Functional Group Interconversion Strategies for Phenylglyoxal

The presence of both an aldehyde and a ketone group in phenylglyoxal allows for selective chemical transformations, enabling its use as a versatile intermediate in organic synthesis. The electron-withdrawing ketone group enhances the reactivity of the adjacent aldehyde, making it a primary target for nucleophilic attack.

One notable functional group interconversion is the intramolecular Cannizzaro reaction . The use of anhydrous phenylglyoxal has been shown to be effective in the asymmetric intramolecular Cannizzaro reaction with alcohols. In this reaction, the aldehyde group is oxidized to a carboxylic acid, while another molecule's aldehyde is reduced to an alcohol, demonstrating a disproportionation.

While specific, detailed research on a broad range of functional group interconversions of phenylglyoxal is not extensively documented in readily available literature, the distinct reactivity of its two carbonyl groups suggests several potential strategies:

Selective Reduction: The more reactive aldehyde group could be selectively reduced to a primary alcohol using mild reducing agents, leaving the ketone group intact. This would yield a valuable α-hydroxy ketone intermediate.

Selective Oxidation: Conversely, the aldehyde group can be selectively oxidized to a carboxylic acid, forming an α-keto acid. Selenium dioxide, a reagent often used in the synthesis of phenylglyoxal from acetophenone (B1666503), is a strong oxidizing agent that can effect this type of transformation wikipedia.org.

Wittig and Related Reactions: The aldehyde functionality is expected to be more susceptible to olefination reactions, such as the Wittig reaction, allowing for the introduction of a carbon-carbon double bond at this position while preserving the ketone.

Formation of Imines and Enamines: The aldehyde group would preferentially react with primary and secondary amines to form imines and enamines, respectively. This differential reactivity allows for the selective modification of one carbonyl group over the other.

These strategies, based on the fundamental principles of carbonyl chemistry, highlight the potential of phenylglyoxal as a precursor for a variety of functionalized molecules.

Analytical and Spectroscopic Methodologies in Phenylglyoxal Monohydrate Research

Spectroscopic Characterization of Phenylglyoxal (B86788) Monohydrate and its Derivatives

Spectroscopy is fundamental to the characterization of phenylglyoxal monohydrate, confirming its gem-diol structure and providing the basis for analyzing its reaction products.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound and its derivatives. ¹H-NMR provides information on the proton environment, while ¹³C-NMR details the carbon skeleton. mdpi.com 2D NMR techniques, such as COSY and HETCOR, are employed to establish connectivity between protons and carbons, which is especially useful for complex derivative structures. beilstein-journals.org

In the ¹H-NMR spectrum of this compound, the aromatic protons of the phenyl group typically appear as multiplets in the range of δ 7.5-8.2 ppm. The methine proton of the dihydroxyethyl group and the hydroxyl protons are also characteristic. The ¹³C-NMR spectrum is distinguished by signals for the carbonyl carbon (C=O) and the gem-diol carbon (CH(OH)₂), in addition to the aromatic carbons.

Table 1: Representative NMR Data for this compound

| Nucleus | Atom Type | Typical Chemical Shift (δ) ppm | Notes |

|---|---|---|---|

| ¹H | Aromatic (C₆H₅) | 7.5 - 8.2 (m) | Complex multiplet due to coupling of ortho, meta, and para protons. |

| ¹H | Methine (CH(OH)₂) | ~5.5 (s) | Chemical shift can vary with solvent and concentration. |

| ¹H | Hydroxyl (OH) | Variable | Often broad; position is dependent on solvent, temperature, and concentration. |

| ¹³C | Carbonyl (C=O) | ~195 ppm | Characteristic downfield shift for a ketone carbonyl. |

| ¹³C | Aromatic (C₆H₅) | 128 - 135 ppm | Multiple signals corresponding to the different carbons of the phenyl ring. |

Note: Data are representative and can vary based on solvent and experimental conditions.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz For this compound, the IR spectrum provides clear evidence for the key functional groups. A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching vibrations from the two hydroxyl groups and the water molecule of hydration. nih.gov The strong, sharp peak around 1680-1700 cm⁻¹ corresponds to the C=O stretching vibration of the ketone. Additional bands for aromatic C-H and C=C stretching are also observed. nih.govchemicalbook.com FT-IR spectrometers are commonly used to obtain these reference spectra. pmda.go.jp

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200 - 3500 (broad) | O-H stretch | Hydroxyl groups and water of hydration |

| 3050 - 3100 | C-H stretch | Aromatic ring |

| 1680 - 1700 (strong) | C=O stretch | Ketone |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. nih.gov

For this compound (C₈H₈O₃), the monoisotopic mass is 152.0473 g/mol . nih.gov In ESI-MS (Electrospray Ionization Mass Spectrometry), the molecule can be observed as protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts. The fragmentation pattern can provide further structural information. For instance, the study of phenylglyoxal-derivatized proteins by MS is a common application, where the mass shift indicates the number of arginine residues that have been modified by the reagent. researchgate.net

Table 3: Mass Spectrometric Data for this compound

| Parameter | Value | Technique |

|---|---|---|

| Molecular Formula | C₈H₈O₃ | - |

| Molecular Weight | 152.15 g/mol | - |

| Monoisotopic Mass | 152.047344113 Da | HRMS |

Chromatographic Techniques for Separation and Analysis

Chromatography is essential for separating components of a mixture and for quantitative analysis. In the context of this compound research, GC and HPLC are particularly valuable.

Gas Chromatography (GC) is a technique used to separate and analyze volatile compounds. ualberta.ca When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification. hidenanalytical.com In organic synthesis, GC is frequently employed for real-time reaction monitoring. hidenanalytical.comscholaris.ca By taking aliquots from a reaction mixture at different time intervals and analyzing them by GC, chemists can track the consumption of reactants (like this compound) and the formation of products. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading, and for the determination of reaction kinetics. ualberta.cahidenanalytical.com

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. heraldopenaccess.us A specialized application of HPLC is the determination of enantiomeric excess (e.e.), which is crucial in asymmetric synthesis. heraldopenaccess.usnih.gov When this compound is used to synthesize chiral derivatives, the resulting product may be a mixture of enantiomers. To determine the e.e., the mixture is analyzed using a chiral stationary phase (CSP) in the HPLC column. The two enantiomers interact differently with the chiral phase, causing them to elute at different times (retention times). researchgate.net The ratio of the peak areas in the resulting chromatogram corresponds to the ratio of the enantiomers, from which the enantiomeric excess can be accurately calculated. heraldopenaccess.us Derivatization with chiral reagents is another HPLC-based method to resolve enantiomers. nih.gov

X-ray Diffraction Analysis for Solid-State Structural Elucidation

For a compound like this compound, which exists as a crystalline solid, single-crystal X-ray diffraction would be the preferred method for structural elucidation. This involves isolating a single, high-quality crystal and exposing it to a focused beam of X-rays. As the crystal is rotated, a detector collects the diffraction data, which is then processed to generate an electron density map. From this map, the positions of individual atoms can be determined, revealing the precise molecular structure and how the molecules are packed in the crystal lattice.

While a comprehensive search of available scientific literature and crystallographic databases did not yield a specific, publicly available crystal structure for this compound with detailed crystallographic parameters, the principles of the technique remain applicable. The analysis would be expected to confirm the covalent structure of the phenylglyoxal molecule and the presence of a water molecule of hydration. Key structural features of interest would include the planarity of the phenyl and glyoxal (B1671930) groups, the conformation of the molecule, and the nature of the intermolecular interactions, particularly the hydrogen bonding network involving the water molecule and the carbonyl groups of the phenylglyoxal.

A hypothetical data table for the crystallographic data of this compound, were it available, would typically include the following parameters:

| Crystallographic Parameter | Hypothetical Value |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | (numerical value) |

| b (Å) | (numerical value) |

| c (Å) | (numerical value) |

| α (°) | 90 |

| β (°) | (numerical value) |

| γ (°) | 90 |

| Volume (ų) | (numerical value) |

| Z | (integer value) |

| Density (calculated) (g/cm³) | (numerical value) |

| R-factor (%) | (numerical value) |

This table illustrates the type of detailed structural information that X-ray diffraction analysis provides, which is fundamental to understanding the solid-state properties of this compound.

Computational and Theoretical Investigations of Phenylglyoxal Monohydrate and Its Reactivity

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. aps.org It has proven to be a versatile tool for predicting molecular geometries, spectroscopic properties, and other characteristics, often showing strong agreement with experimental results. aps.org For phenylglyoxal (B86788) monohydrate, DFT is employed to determine its most stable three-dimensional structure by optimizing bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

Beyond molecular geometry, DFT is crucial for elucidating electronic properties that govern reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. aps.org A smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (electronegative) and electron-poor (electropositive) regions. youtube.com For phenylglyoxal monohydrate, the MEP would show negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, indicating sites susceptible to electrophilic attack, while regions around the hydrogen atoms would show positive potential, indicating sites for nucleophilic attack.

Table 1: Representative DFT-Calculated Geometrical Parameters for this compound Note: The following data is illustrative of typical DFT calculation outputs and is not derived from a specific published study on this molecule.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(keto)-C(aldehyde) | 1.53 Å |

| Bond Length | C(aldehyde)-H | 1.11 Å |

| Bond Length | C(gem-diol)-O1 | 1.40 Å |

| Bond Length | C(gem-diol)-O2 | 1.40 Å |

| Bond Angle | O(keto)-C(keto)-C(aldehyde) | 120.5° |

| Bond Angle | O1-C(gem-diol)-O2 | 110.2° |

| Dihedral Angle | C(phenyl)-C(keto)-C(aldehyde)-H | 175.0° |

Theoretical models can be used to study the physical behavior of phenylglyoxal. Anhydrous phenylglyoxal is a yellow liquid that readily forms a colorless crystalline hydrate (B1144303) in the presence of water. wikipedia.org This hydration-dehydration equilibrium can be modeled computationally. By calculating the Gibbs free energy of the anhydrous and hydrated forms, as well as the water molecule, theoretical methods can predict the equilibrium constant for the reaction. These calculations help explain the high stability of the monohydrate form under standard conditions.

Another physical process that can be modeled is the polymerization of anhydrous phenylglyoxal, which occurs upon standing. wikipedia.org Theoretical calculations can investigate the mechanism of this polymerization, determining the energetics of dimer and trimer formation to understand the driving forces behind the process.

In Silico Mechanistic Studies and Reaction Pathway Predictions

Computational methods are invaluable for mapping out the detailed steps of a chemical reaction, providing insights into mechanisms that are often difficult to probe experimentally.

To understand a chemical reaction's mechanism, it is essential to identify the reactants, products, and any intermediates, as well as the transition states that connect them. berkeley.edu A transition state represents the highest energy point along a reaction coordinate. DFT calculations are used to locate these transient structures. psu.edu Methods like Linear Synchronous Transit (LST) or Nudged Elastic Band (NEB) calculations are employed to find the lowest energy path between reactants and products. berkeley.edupsu.edu

Once a transition state geometry is located, a frequency calculation is performed. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate leading from reactant to product. berkeley.edu The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. By calculating the energies of all species along the reaction pathway, a complete reaction energy profile can be constructed, providing a visual representation of the reaction's progress and energetics. youtube.com For example, the well-known reaction of phenylglyoxal with arginine residues in proteins could be modeled to determine the precise mechanism and activation energy of the covalent modification. nih.gov

Phenylglyoxal possesses two different electrophilic carbonyl centers: a ketone and an aldehyde. This structural feature raises questions of regioselectivity when it reacts with nucleophiles. Computational chemistry can predict the outcome of such reactions by comparing the activation energies of the different possible pathways. researchgate.net For instance, in a reaction with a Grignard reagent, two transition states can be modeled: one for the attack at the aldehyde carbon and another for the attack at the ketone carbon. The pathway with the lower activation energy will be kinetically favored, and the corresponding product will be the major regioisomer. researchgate.netmdpi.com

Similarly, if a reaction involving phenylglyoxal creates one or more new stereocenters, DFT can be used to predict the diastereoselectivity. nih.gov By calculating the energies of the transition states leading to the different diastereomeric products, the model can predict which diastereomer will be formed preferentially. nih.govsemanticscholar.org The observed selectivity often arises from subtle differences in steric hindrance or stabilizing electronic interactions in the competing transition state structures. nih.gov

Molecular Docking and Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). youtube.com This method is crucial in drug discovery and for understanding the biochemical roles of small molecules.

The process begins with the three-dimensional structures of the ligand and the protein target. Using software like AutoDock, a scoring function is used to evaluate numerous possible binding poses of the ligand within the protein's active site. rsc.org The poses are ranked based on their calculated binding affinity or binding free energy, with more negative values indicating a more stable protein-ligand complex. youtube.com

Once the most likely binding pose is identified, a detailed interaction analysis is performed. This involves identifying all non-covalent interactions between the this compound and the amino acid residues of the protein. Key interactions typically include:

Hydrogen bonds: Formed between the hydroxyl and carbonyl oxygen atoms of the ligand and suitable donor/acceptor groups on the protein residues (e.g., arginine, serine, histidine).

Hydrophobic interactions: Occurring between the phenyl ring of the ligand and nonpolar residues like leucine, valine, or phenylalanine.

π-stacking or π-cation interactions: Involving the aromatic phenyl ring and aromatic or charged residues.

This analysis provides a structural hypothesis for the molecule's biological activity, such as enzyme inhibition, by revealing how it recognizes and binds to its specific target. youtube.com

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Note: This data is for demonstrative purposes and does not represent results from a published study.

| Parameter | Value/Description |

|---|---|

| Binding Affinity | -7.2 kcal/mol |

| Interacting Residues (Hydrogen Bonds) | ARG 84, LYS 45 |

| Interacting Residues (Hydrophobic) | LEU 132, VAL 35, PHE 82 |

| Interacting Residues (π-Stacking) | PHE 82 |

| Key Interaction | Hydrogen bond between gem-diol and the backbone carbonyl of ARG 84 |

Ligand-Protein Interaction Modeling (e.g., with specific receptor domains)

Phenylglyoxal is well-documented as a highly specific reagent for the chemical modification of arginine residues in proteins. This reactivity is the basis for its biological activity, including its ability to inhibit certain enzymes by interacting with critical arginine residues within their active or binding sites. Computational ligand-protein interaction modeling can be employed to simulate and analyze this interaction with high precision.

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor. In the case of phenylglyoxal, docking simulations would be targeted at arginine-rich domains of proteins known to be affected by the compound, such as DNA and RNA polymerases. These simulations model the non-covalent interactions that precede the covalent bond formation, including hydrogen bonds, electrostatic interactions, and van der Waals forces, which position the phenylglyoxal molecule correctly within the binding pocket.

Following initial binding, the model can be used to study the mechanism of the covalent reaction between the dicarbonyl groups of phenylglyoxal and the guanidinium (B1211019) group of an arginine residue. Such models can predict the binding affinity and the stability of the resulting complex.

Detailed Research Findings:

While specific molecular docking studies for this compound are not extensively published, the principles of such an investigation would involve the following steps:

Receptor Preparation: A high-resolution 3D structure of a target protein containing a critical arginine residue (e.g., from the Protein Data Bank) is prepared. This involves adding hydrogen atoms and assigning partial charges.

Ligand Preparation: The 3D structure of phenylglyoxal is optimized for the simulation.

Docking Simulation: A docking algorithm systematically samples conformations of the phenylglyoxal within the specified arginine-containing binding site, scoring each pose based on a force field that estimates binding affinity.

Analysis: The resulting poses are analyzed to identify the most stable binding mode and the specific interactions that stabilize it. For phenylglyoxal, key interactions would be with the target arginine residue, priming it for the subsequent covalent modification.

The table below illustrates the type of data that would be generated from a hypothetical docking study of phenylglyoxal with a generic arginine-rich binding site.

| Target Residue | Interaction Type | Distance (Å) | Estimated Binding Energy Contribution (kcal/mol) |

|---|---|---|---|

| ARG 85 (Guanidinium Group) | Hydrogen Bond (with Glyoxal (B1671930) Oxygen) | 2.8 | -3.5 |

| ARG 85 (Guanidinium Group) | Electrostatic | 3.5 | -4.2 |

| TYR 88 (Aromatic Ring) | Pi-Pi Stacking (with Phenyl Ring) | 4.1 | -1.8 |

| LEU 45 (Alkyl Chain) | Hydrophobic | 3.9 | -1.1 |

| ASP 84 (Carboxylate) | Hydrogen Bond (with Hydrate OH) | 3.0 | -2.5 |

Conceptual Density Functional Theory (CDFT) for Chemical Reactivity

Conceptual Density Functional Theory (CDFT) is a branch of quantum chemistry that defines a set of descriptors to rationalize and predict the chemical reactivity of molecules. These descriptors are derived from the way the electron density of a system changes in response to a perturbation. By calculating these indices for this compound, its electrophilic and nucleophilic nature can be quantified.

The fundamental quantities in CDFT are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Based on Koopmans' theorem, the ionization potential (I) can be approximated as -EHOMO and the electron affinity (A) as -ELUMO.

From these values, key global reactivity descriptors are derived:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as: μ = -(I + A) / 2

Chemical Hardness (η): Measures the resistance of a system to a change in its electron configuration. It is calculated as: η = (I - A) / 2

Global Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. A higher value indicates a stronger electrophile. It is defined as: ω = μ² / (2η)

Detailed Research Findings:

While a dedicated CDFT study for this compound is not available in the literature, the reactivity descriptors can be calculated using frontier molecular orbital energies obtained from DFT calculations on structurally analogous compounds. Using published DFT (B3LYP/6-31G(d,p)) results for a similar aromatic carbonyl compound as a proxy, we can estimate the CDFT descriptors to understand the inherent reactivity of the phenylglyoxal scaffold.

The table below presents the calculated global reactivity descriptors for phenylglyoxal based on estimated frontier orbital energies.

| Parameter | Formula | Estimated Value (eV) |

|---|---|---|

| EHOMO | - | -6.58 |

| ELUMO | - | -2.45 |

| Ionization Potential (I ≈ -EHOMO) | I | 6.58 |

| Electron Affinity (A ≈ -ELUMO) | A | 2.45 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.515 |

| Chemical Hardness (η) | (I - A) / 2 | 2.065 |

| Global Electrophilicity Index (ω) | μ² / (2η) | 4.94 |

Note: EHOMO and ELUMO values are representative estimates based on DFT calculations of structurally similar aromatic carbonyl compounds for illustrative purposes.

The high calculated value of the global electrophilicity index (ω) is consistent with the known chemical behavior of phenylglyoxal as a potent electrophile, readily reacting with nucleophilic residues like arginine.

Biological and Biochemical Research Applications of Phenylglyoxal Monohydrate Excluding Human Clinical Data

Protein and Enzyme Modification Studies

Phenylglyoxal (B86788) monohydrate is best known for its role as a chemical probe in the study of proteins and enzymes. Its ability to selectively react with certain amino acid side chains under controlled conditions allows researchers to identify critical residues and explore their functional significance.

Phenylglyoxal is a well-established reagent for the chemical modification of arginine residues in proteins. researchgate.net It reacts with the guanido group of arginine under mild conditions, typically between pH 7 and 8 at 25°C. researchgate.net The reaction is highly specific for arginine compared to other related reagents like glyoxal (B1671930) and methylglyoxal, which also show significant reactivity with lysine (B10760008) residues. nih.govuta.edu The resulting derivative is stable, often containing two phenylglyoxal moieties per guanidinium (B1211019) group, which facilitates the isolation and analysis of modified peptides. researchgate.netuta.edu This specificity makes phenylglyoxal a preferred reagent for arginine-capping reactions in proteomic studies, as it does not create the crosslinks between arginine and lysine that can be caused by methylglyoxal. uta.edu

While phenylglyoxal reacts most rapidly and specifically with arginine, it has also been shown to react with other amino acids, including histidine, albeit at a slower rate. nih.gov However, its primary and most reliable use in protein chemistry is for the selective targeting of arginine. For instance, in studies on ribonuclease, modification with phenylglyoxal targeted arginine residues while the protein's histidine residues remained available for subsequent modification by other agents. researchgate.net

The modification of essential arginine residues by phenylglyoxal frequently leads to the inactivation or inhibition of enzymes, providing a method to study their catalytic mechanisms in vitro. The loss of activity upon treatment with phenylglyoxal is strong evidence for the presence of a functionally critical arginine residue within the enzyme's active site or a key binding site.

A prominent example is its effect on D-amino-acid oxidase. Inactivation studies demonstrated that phenylglyoxal modifies an essential arginine residue involved in the correct binding of the flavin adenine (B156593) dinucleotide (FAD) coenzyme to the protein. nih.gov The modification prevents the coenzyme from binding, thereby inhibiting catalysis. nih.gov Similarly, the enzymatic activities of α-chymotrypsin and lysozyme (B549824) are rapidly lost upon treatment with phenylglyoxal. nih.gov However, the effect is not universal; other enzymes like pepsin and rennin are only partially inactivated, suggesting that their essential arginine residues are less accessible or that modification does not completely abolish function. nih.gov

| Enzyme | Effect of PGO Treatment | Inferred Role of Arginine Residue | Source |

|---|---|---|---|

| D-amino-acid oxidase | Inactivation | Essential for binding the FAD coenzyme. | nih.gov |

| α-Chymotrypsin | Rapid loss of activity | Likely involved in substrate binding or catalysis. | nih.gov |

| Lysozyme | Rapid loss of activity | Functionally critical for lytic activity. | nih.gov |

| Pepsin | Partial inactivation | Less accessible or modification has a minor impact on function. | nih.gov |

| Rennin | Partial inactivation | Less accessible or modification has a minor impact on function. | nih.gov |

By selectively targeting arginine residues, phenylglyoxal serves as a powerful tool for elucidating protein structure-function relationships. The differential reactivity of arginine residues within a protein can provide insights into their accessibility and, by extension, the protein's three-dimensional structure. nih.gov For example, studies have shown that in native proteins like ribonuclease A and α-chymotrypsin, only a subset of the total arginine residues reacts rapidly with phenylglyoxal, indicating that the others are buried within the protein's structure. nih.gov

When modification of a specific arginine residue correlates with a loss of function—such as enzymatic activity or the ability to bind a ligand—it establishes a direct link between that part of the protein's structure and its biological role. nih.gov This method allows researchers to map functional sites on proteins and understand how the positive charge and hydrogen-bonding capabilities of arginine contribute to molecular interactions.

Capitalizing on its specific reactivity, phenylglyoxal and its derivatives have been developed into molecular probes for various biochemical applications. wikipedia.org In its most fundamental application, radiolabeled phenylglyoxal can be used to tag and identify essential arginine residues in peptides. researchgate.net

More advanced applications involve the use of phenylglyoxal derivatives as fluorescent probes. For example, rhodamine-phenylglyoxal (Rh-PG) has been developed as a chemical probe that selectively labels peptidyl-citrulline—an amino acid formed by the post-translational modification of arginine. nih.gov This probe allows for the direct visualization of citrullinated proteins, a modification implicated in various disease states. nih.govnih.gov This methodology is noted for its high sensitivity and throughput, enabling researchers to monitor enzyme kinetics, assess drug efficacy, and identify potential disease biomarkers in complex biological samples. nih.gov

Antimicrobial Research Applications

Beyond its use in protein chemistry, phenylglyoxal has been investigated for its antimicrobial properties. These studies focus on its ability to inhibit the growth of various microorganisms in vitro.